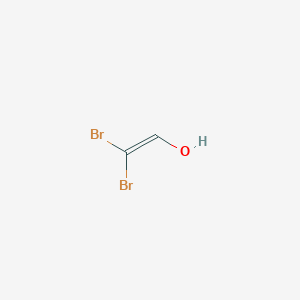
2,2-Dibromoethenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromoethenol is a chemical compound with the molecular formula C2H2Br2O. It is a derivative of ethanol where two hydrogen atoms are replaced by bromine atoms. This compound is known for its applications in various fields, including organic synthesis and as an intermediate in the production of other chemicals.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dibromoethenol can be synthesized through the bromination of ethylene. One common method involves the reaction of ethylene with bromine in the presence of a solvent such as carbon tetrachloride. The reaction proceeds as follows:
C2H4+Br2→C2H2Br2
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. The reaction is carried out in reactors where ethylene gas is bubbled through a solution of bromine in an inert solvent. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2,2-Dibromoethenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibromoacetic acid.
Reduction: Reduction of this compound can yield ethylene glycol.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Dibromoacetic acid
Reduction: Ethylene glycol
Substitution: Various substituted ethanols depending on the nucleophile used
科学的研究の応用
2,2-Dibromoethenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: It is used in the production of flame retardants and other specialty chemicals.
作用機序
The mechanism of action of 2,2-Dibromoethenol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atoms in the compound can form strong interactions with the enzyme, leading to inhibition of its activity. This mechanism is similar to other halogenated compounds that act as enzyme inhibitors.
類似化合物との比較
Similar Compounds
2,2,2-Tribromoethanol: Similar in structure but with three bromine atoms instead of two.
2,2-Dichloroethanol: Similar structure with chlorine atoms instead of bromine.
2,2-Difluoroethanol: Similar structure with fluorine atoms instead of bromine.
Uniqueness
2,2-Dibromoethenol is unique due to its specific reactivity and the strength of the bromine-carbon bonds. This makes it particularly useful in reactions requiring strong electrophiles. Its applications in various fields, including organic synthesis and industrial production, highlight its versatility compared to other similar compounds.
特性
分子式 |
C2H2Br2O |
|---|---|
分子量 |
201.84 g/mol |
IUPAC名 |
2,2-dibromoethenol |
InChI |
InChI=1S/C2H2Br2O/c3-2(4)1-5/h1,5H |
InChIキー |
GOESUIYHAZGUQK-UHFFFAOYSA-N |
正規SMILES |
C(=C(Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


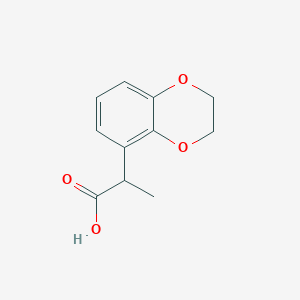
![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)
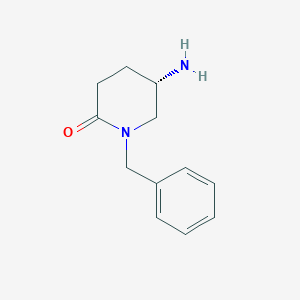
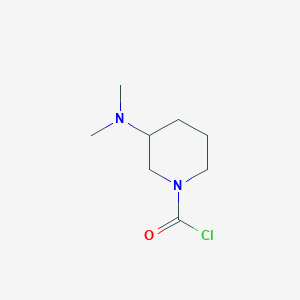
![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)
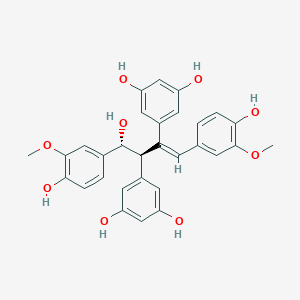
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)

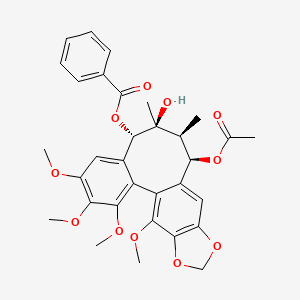
![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)
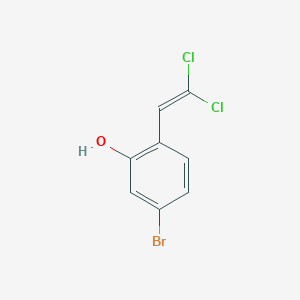

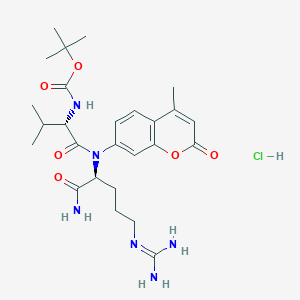
![4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid](/img/structure/B13063023.png)
